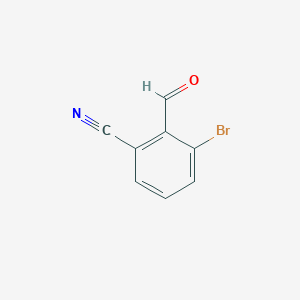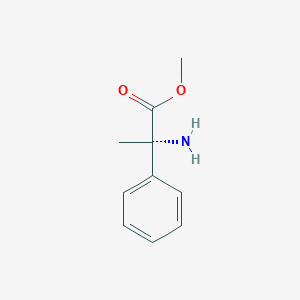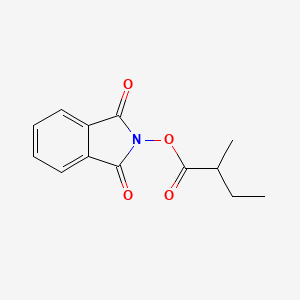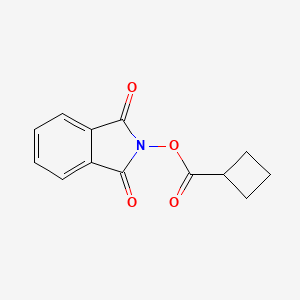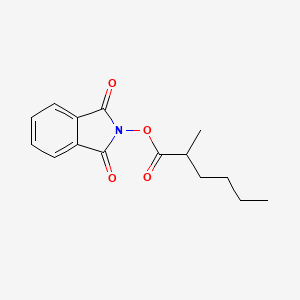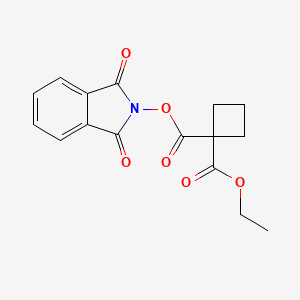
1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate
Descripción general
Descripción
1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate is a useful research compound. Its molecular formula is C16H15NO6 and its molecular weight is 317.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure Analysis : Yılmaz et al. (2012) synthesized a molecule related to "1-(1,3-Dioxoisoindolin-2-YL) 1-ethyl cyclobutane-1,1-dicarboxylate" and characterized it using IR spectroscopy and X-ray diffraction. This study contributes to understanding the molecular structure and properties of similar compounds (Yılmaz et al., 2012).
Crystallography : The crystal structure of a closely related compound was analyzed by Raza et al. (2009), providing insights into the spatial arrangement and bonding interactions, which are critical for understanding the physical and chemical properties of such compounds (Raza et al., 2009).
Synthesis of Anticancer Agents : Nadhum and Mohammed (2020) reported the synthesis of compounds from "1-(1,3-Dioxoisoindolin-2-YL)" derivatives, demonstrating their potential as anticancer agents. This highlights the compound's significance in the development of new therapeutic drugs (Nadhum & Mohammed, 2020).
Antimicrobial Activity : Bedair et al. (2006) synthesized derivatives of "1-(1,3-Dioxoisoindolin-2-YL)" and evaluated their antimicrobial activities, indicating the potential of these compounds in antimicrobial applications (Bedair et al., 2006).
Biological Evaluations : Nikalje et al. (2015) synthesized novel compounds containing "1-(1,3-Dioxoisoindolin-2-YL)" and evaluated their anti-inflammatory activity, showing the compound's relevance in the development of new anti-inflammatory drugs (Nikalje et al., 2015).
Synthesis of Atorvastatin Intermediate : Zhou et al. (2011) conducted a study on the asymmetric synthesis of a potential intermediate for atorvastatin, a cholesterol-lowering drug, using "1-(1,3-Dioxoisoindolin-2-YL)". This illustrates the compound's significance in pharmaceutical synthesis (Zhou et al., 2011).
Propiedades
IUPAC Name |
1-O'-(1,3-dioxoisoindol-2-yl) 1-O-ethyl cyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6/c1-2-22-14(20)16(8-5-9-16)15(21)23-17-12(18)10-6-3-4-7-11(10)13(17)19/h3-4,6-7H,2,5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYDJVLTEKXQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 1-ethyl cyclobutane-1,1-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,6R)-2-[(2R,3S,5R,6R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8074391.png)
![1,1-Dibutyl-3-[3-[(dibutylcarbamoylamino)methyl]-3,5,5-trimethylcyclohexyl]urea](/img/structure/B8074400.png)

![(3R,6R)-2-[(2R,3S,5R)-6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8074406.png)
![(3S,4S)-1-azabicyclo[2.2.1]heptan-3-amine](/img/structure/B8074415.png)

![isopropyl 2-amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B8074424.png)
